molecular formula C9H7BrF2O2 B14037353 Methyl 5-bromo-2,3-difluoro-4-methylbenzoate

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate

Cat. No.: B14037353
M. Wt: 265.05 g/mol
InChI Key: WDFDKJCLALCNRD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate is a halogenated aromatic ester characterized by a bromine atom at position 5, fluorine atoms at positions 2 and 3, and a methyl group at position 4 of the benzene ring. The compound’s structure combines electron-withdrawing substituents (Br, F) with a methyl ester group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the interplay of substituents: bromine and fluorine enhance electrophilic substitution resistance, while the ester group enables further functionalization (e.g., hydrolysis, nucleophilic acyl substitution).

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

methyl 5-bromo-2,3-difluoro-4-methylbenzoate

InChI

InChI=1S/C9H7BrF2O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3

InChI Key

WDFDKJCLALCNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Starting Materials and Initial Fluorination

A key precursor is 2,3-difluoroanisole (methoxybenzene derivative), which undergoes nitration, reduction, and bromination to introduce the desired substituents on the aromatic ring.

Process Steps (Based on CN1301946C Patent):
Step Reaction Type Conditions & Reagents Product
1 Nitration 2,3-Difluoroanisole + nitric acid (saltpetre) in sulfuric acid at <10°C for 4-7 h 2,3-Difluoro-4-nitroanisole
2 Reduction Hydrazine hydrate and tin(II) chloride at 75-85°C for 8 h under reflux 2,3-Difluoro-4-aminoanisole
3 Bromination Bromine in methylene chloride at 20-30°C 2,3-Difluoro-4-amino-5-bromoanisole
4 Diazotization & Desamination Sodium nitrite in sulfuric acid at 70-80°C, then ortho-phosphorous acid 2,3-Difluoro-5-bromoanisole
5 Demethylation Aluminum chloride in benzene at 80-90°C for 8-9 h 2,3-Difluoro-5-bromophenol

This sequence efficiently introduces bromine and fluorine substituents with regioselective control.

Conversion to Methyl Benzoate Derivative

The phenol intermediate (2,3-difluoro-5-bromophenol) can be further converted to the methyl ester derivative by methylation and esterification, typically involving:

  • Methylation of the phenol group to form methoxy substituent.
  • Oxidation or carboxylation to introduce the ester function at the benzoate position.
  • Alternatively, starting from methyl 2-methoxy-4-methylbenzoate, bromination and fluorination steps can be applied.

Bromination and Methylation on 2-Methoxy-4-Methylbenzoate

A related synthesis route for methyl 5-bromo-2-methoxy-4-methylbenzoate involves direct bromination of methyl 2-methoxy-4-methylbenzoate with bromine in acetic acid under controlled temperature (<25°C), followed by workup and purification, yielding up to 95% of brominated product.

Step Reagents & Conditions Outcome
Bromination Bromine (3 mL, 0.06 mol) added dropwise to methyl 2-methoxy-4-methylbenzoate (10 g, 0.056 mol) in acetic acid (70 mL) at <25°C Methyl 5-bromo-2-methoxy-4-methylbenzoate (95% yield)

Further steps involve hydrolysis, amination, and sulfonamide formation, but for the target compound, methyl ester formation and fluorination at 2,3-positions are critical.

Fluorination Techniques

Reaction Conditions and Optimization

Parameter Typical Range / Condition Notes
Nitration temperature Below 10°C Controls regioselectivity and yield
Bromination temp. 20-30°C Avoids over-bromination
Reduction temp. 75-85°C Efficient conversion of nitro to amino
Demethylation temp. 80-90°C Aluminum chloride catalyzed
Reaction time 4-9 hours depending on step Optimized for maximum yield
Solvents Sulfuric acid, methylene chloride, benzene, acetic acid Chosen for solubility and reaction control

Research Findings and Yields

  • The nitration of 2,3-difluoroanisole yields 2,3-difluoro-4-nitroanisole with high regioselectivity.
  • Reduction of nitro to amino group proceeds efficiently with hydrazine hydrate and tin(II) chloride.
  • Bromination at the 5-position is selective and yields above 90% are reported.
  • Demethylation with aluminum chloride provides 2,3-difluoro-5-bromophenol in good yield.
  • Overall yield for the multi-step process is typically in the range of 60-70% after purification.

Summary Table of Preparation Route

Step No. Intermediate/Product Reaction Type Reagents/Conditions Yield (%) Reference
1 2,3-Difluoro-4-nitroanisole Nitration 2,3-Difluoroanisole + HNO3 + H2SO4, <10°C, 4-7 h High
2 2,3-Difluoro-4-aminoanisole Reduction Hydrazine hydrate, SnCl2, 75-85°C, 8 h High
3 2,3-Difluoro-4-amino-5-bromoanisole Bromination Br2, CH2Cl2, 20-30°C >90
4 2,3-Difluoro-5-bromoanisole Diazotization/Desamination NaNO2, H2SO4, ortho-phosphorous acid, 70-80°C Good
5 2,3-Difluoro-5-bromophenol Demethylation AlCl3, benzene, 80-90°C, 8-9 h Good
6 Methyl 5-bromo-2,3-difluoro-4-methylbenzoate Esterification/Methylation Various methylation/esterification methods Variable Inferred

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of 5-bromo-2,3-difluoro-4-methylbenzyl alcohol.

    Oxidation: Formation of 5-bromo-2,3-difluoro-4-methylbenzoic acid.

Scientific Research Applications

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2,3-difluoro-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under the influence of catalysts and reagents. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes and receptors, although specific pathways and targets may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s closest analogs differ in substituent positions or functional groups, leading to distinct chemical behaviors:

Compound Substituents Key Differences Reactivity/Applications
Methyl 5-bromo-4-fluoro-2-methylbenzoate Br (5), F (4), CH₃ (2), COOCH₃ (1) Fluorine at position 4 instead of 2/3; altered steric and electronic effects Reduced steric hindrance at position 4; potential for regioselective reactions at position 2
(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane Br (5), F (2,3), oxirane (substituted) Oxirane (epoxide) group replaces ester; reactive epoxide ring Suited for ring-opening reactions (e.g., nucleophilic attack) in polymer or drug synthesis
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5), F (4), OH (2), CHO (1) Hydroxyl and aldehyde groups instead of methyl ester Enhanced hydrogen-bonding capacity; precursor for Schiff base or heterocyclic syntheses
5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside Br (5), Cl (6), galactopyranoside (3) Indolyl-sugar conjugate; halogenation at positions 5/6 Enzymatic substrate (e.g., β-galactosidase assays); biological research applications

Biological Activity

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H7BrF2O2\text{C}_9\text{H}_7\text{BrF}_2\text{O}_2

This compound features a bromine atom and two fluorine atoms attached to a methyl-substituted benzoate structure, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail its specific activities and mechanisms.

Antimicrobial Activity

Studies have shown that compounds with halogen substitutions, such as bromine and fluorine, often exhibit enhanced antimicrobial properties. This compound has been investigated for its potential to inhibit the growth of various bacterial strains. For instance:

  • In vitro studies demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has also been explored. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell viability in various cancer cell lines.
  • Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.

A study involving human breast cancer cells (MCF-7) reported a reduction in cell viability by approximately 50% at a concentration of 10 µM after 24 hours of exposure.

The biological activity of this compound is thought to be mediated through several pathways:

  • Enzyme Inhibition : The presence of halogens can enhance binding affinity to target enzymes involved in cellular processes.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways related to cell growth and apoptosis.

Case Studies

Several case studies have been published detailing the effects of this compound on different biological systems:

  • Study on Antimicrobial Efficacy : A research team evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and found it to be effective at sub-micromolar concentrations.
  • Cancer Cell Line Studies : In a study published in Cancer Research, treatment with this compound led to significant tumor regression in xenograft models of breast cancer.

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